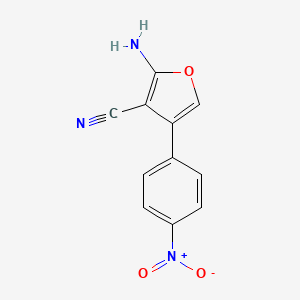

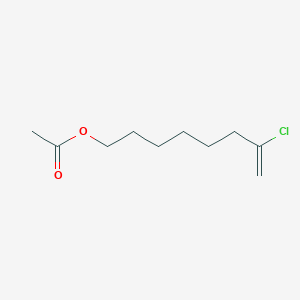

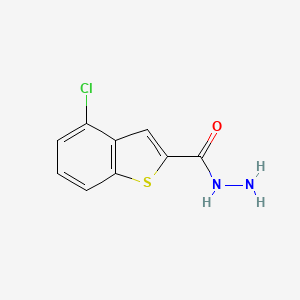

![molecular formula C14H9N3O2S B1291007 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1015608-95-3](/img/structure/B1291007.png)

1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a chemical entity that features a pyrrolopyridine core structure with a benzenesulfonyl group and a carbonitrile moiety. This structure is of interest due to its potential biological activities and its role as a key intermediate in the synthesis of various heterocyclic compounds. The papers provided do not directly discuss this compound but offer insights into related chemical structures and their biological activities.

Synthesis Analysis

The synthesis of related compounds involves the use of pyrrole-o-amino-carbonitrile as a key intermediate, which suggests that similar strategies could be employed for the synthesis of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. For instance, the synthesis of novel pyrroles and pyrrolopyrimidines bearing the benzenesulfonamide moiety has been reported, which could provide a blueprint for the synthesis of the compound . Additionally, the synthesis of other heterocyclic compounds, such as 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, involves reactions in a K2CO3/MeCN system under reflux, which could be a relevant method for synthesizing the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various spectroscopic techniques, including 1H-NMR, 13C-NMR, and IR spectroscopy . X-ray analysis has also been used to confirm the structure of a methyl derivative of a related compound . These techniques would likely be applicable for the analysis of the molecular structure of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile to confirm its synthesis and to elucidate its structural details.

Chemical Reactions Analysis

The chemical reactions involving related compounds include coupling reactions between amines and aryl diazonium chlorides , as well as reactions with chloroacetophenone in the presence of a base . These reactions are indicative of the types of chemical transformations that the target compound might undergo, which could include nucleophilic substitution reactions and the formation of carbon-nitrogen bonds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile are not discussed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the presence of the benzenesulfonamide moiety in related compounds has been associated with potent inhibitory activity against carbonic anhydrase isoforms, which suggests that the target compound may also exhibit similar biological properties . The physical properties such as solubility, melting point, and stability would need to be determined experimentally for the target compound.

科学的研究の応用

Synthesis and Reactivity

1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and its derivatives are versatile intermediates in organic synthesis, enabling the development of a variety of heterocyclic compounds. For instance, these compounds have been utilized in [3 + 2] cycloaddition reactions to synthesize triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones with good yields and regioselectivity, demonstrating their utility in generating complex molecular architectures (Gao & Lam, 2008).

Medicinal Chemistry Applications

In medicinal chemistry, these compounds have been explored for the synthesis of molecules with potential therapeutic applications. For example, derivatives of 1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile have been evaluated for their antimicrobial properties. A study described the synthesis and antimicrobial evaluation of novel pyridone derivatives showcasing the role of these compounds in developing new antibacterial and antifungal agents (Elgemeie et al., 2017).

Enzyme Inhibition

These compounds have also been investigated for their ability to inhibit critical enzymes. A notable example includes the synthesis of novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties, which showed potent inhibitory activity against human carbonic anhydrase isoforms. These findings highlight their potential application in designing inhibitors for tumor-associated transmembrane isoforms, presenting a pathway for cancer therapeutic development (Ghorab et al., 2014).

Antiviral Research

Furthermore, acylamino derivatives of pyrrolo[2,3-b]pyridine sulfones have been synthesized and tested for their anti-HIV activity, illustrating the diverse medicinal chemistry applications of these compounds. Some derivatives showed activity at submicromolar concentrations, comparable to known antiretroviral agents, underscoring their significance in antiviral drug development (Silvestri et al., 2002).

作用機序

While the specific mechanism of action for 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is not available, it’s worth noting that pyrrolo pyridine derivatives have been studied for their inhibitory interactions with enzymes . For instance, they have been found to target CDK8 to indirectly inhibit β-catenin activity, causing downregulation of the WNT/β-catenin signal and inducing cell cycle arrest in G2/M and S phases .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

特性

IUPAC Name |

1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2S/c15-9-11-8-12-6-7-17(14(12)16-10-11)20(18,19)13-4-2-1-3-5-13/h1-8,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEJLYXBSSTCEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640139 |

Source

|

| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |

CAS RN |

1015608-95-3 |

Source

|

| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

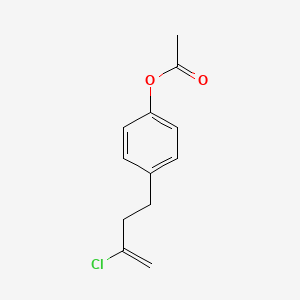

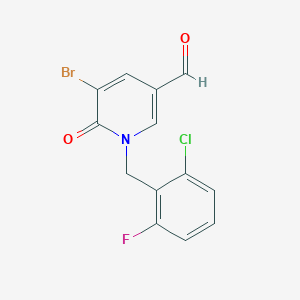

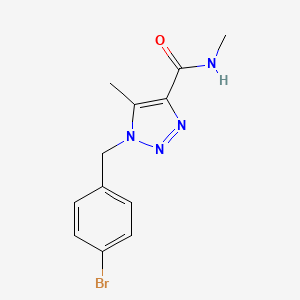

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

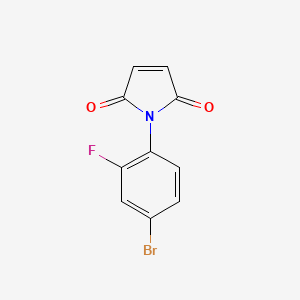

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)